1-Chlorohexa-1,5-diene
CAS No.: 69578-08-1
Cat. No.: VC19360319
Molecular Formula: C6H9Cl
Molecular Weight: 116.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69578-08-1 |
|---|---|
| Molecular Formula | C6H9Cl |
| Molecular Weight | 116.59 g/mol |
| IUPAC Name | 1-chlorohexa-1,5-diene |
| Standard InChI | InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2 |
| Standard InChI Key | YCLYFYFZLPMGPX-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCC=CCl |
Introduction
Synthesis and Historical Development
The synthesis of 1-chlorohexa-1,5-diene was first reported by Porter and Rust in 1956, who described its preparation via the chlorination of 1,5-hexadiene under controlled conditions . A later method by Spangler and Woods (1965) involved the dehydrohalogenation of 1,2-dichlorohexane using a strong base, yielding the diene through elimination .
Porter and Rust Synthesis (1956):
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Reactants: 1,5-Hexadiene, chlorine gas.
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Conditions: Radical-initiated chlorination at low temperatures to favor mono-chlorination.
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Mechanism: Free radical chain mechanism, with chlorine adding preferentially to the terminal double bond.
Spangler and Woods Method (1965):
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Reactants: 1,2-Dichlorohexane, potassium tert-butoxide.
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Conditions: Dehydrohalogenation in anhydrous ether.
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Mechanism: E2 elimination producing HCl and the conjugated diene.
Industrial-scale production remains undocumented, but laboratory-scale protocols emphasize the need for inert atmospheres and precise temperature control to prevent polymerization or over-chlorination .
Reactivity and Chemical Behavior
Key Reaction Pathways:
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Electrophilic Addition: The chlorine atom directs electrophiles to the less substituted double bond (position 5–6) due to inductive effects.
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Nucleophilic Substitution: The vinylic chlorine may undergo substitution under strong basic conditions, though steric hindrance limits reactivity.
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Polymerization: Exposure to light or radical initiators can lead to uncontrolled polymerization, necessitating stabilizers for long-term storage.
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